molecular formula C10H15ClN2O2S B6339889 5-(Chloromethyl)-1-cyclopentyl-2-methanesulfonyl-1H-imidazole CAS No. 1221341-16-7

5-(Chloromethyl)-1-cyclopentyl-2-methanesulfonyl-1H-imidazole

Cat. No.: B6339889
CAS No.: 1221341-16-7
M. Wt: 262.76 g/mol
InChI Key: LCVWUVXQCODQCU-UHFFFAOYSA-N
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Description

5-(Chloromethyl)-1-cyclopentyl-2-methanesulfonyl-1H-imidazole is a substituted imidazole derivative characterized by three distinct functional groups: a chloromethyl (-CH₂Cl) moiety at position 5, a cyclopentyl group at position 1, and a methanesulfonyl (-SO₂CH₃) group at position 2. These substituents confer unique physicochemical and reactivity profiles. The chloromethyl group is a reactive site for nucleophilic substitution, enabling further derivatization, while the methanesulfonyl group enhances electron-withdrawing effects and stability.

Properties

IUPAC Name

5-(chloromethyl)-1-cyclopentyl-2-methylsulfonylimidazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15ClN2O2S/c1-16(14,15)10-12-7-9(6-11)13(10)8-4-2-3-5-8/h7-8H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCVWUVXQCODQCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=NC=C(N1C2CCCC2)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Reagents

Cyclopentylation typically employs cyclopentyl bromide or iodide in the presence of a strong base (e.g., NaH or K₂CO₃) to deprotonate the imidazole nitrogen. Polar aprotic solvents like dimethylformamide (DMF) or dimethylacetamide (DMAc) are preferred for their ability to solubilize both the imidazole and the cyclopentyl halide.

Example Protocol :

  • Reactants : Imidazole (1 equiv), cyclopentyl bromide (1.2 equiv), NaH (1.5 equiv).

  • Solvent : DMF (0.1 M).

  • Conditions : 0°C → room temperature, 12–24 h.

  • Yield : 70–85% (isolated via column chromatography).

Challenges and Solutions

  • Competitive Alkylation : The C2 and C4 positions may undergo unintended alkylation. Using bulky bases (e.g., LDA) or low temperatures suppresses this side reactivity.

  • Purification : Silica gel chromatography effectively separates N1-cyclopentylimidazole from di- or tri-alkylated byproducts.

Methanesulfonylation at the C2 Position

Sulfonylation Techniques

Methanesulfonyl chloride (MsCl) is the standard reagent, introduced under basic conditions to ensure selective C2 functionalization. The reaction proceeds via an electrophilic aromatic substitution mechanism.

Optimized Procedure :

  • Reactants : N1-Cyclopentylimidazole (1 equiv), MsCl (1.1 equiv), Et₃N (2 equiv).

  • Solvent : Dichloromethane (DCM, 0.2 M).

  • Conditions : 0°C, 2 h → room temperature, 4 h.

  • Yield : 80–90%.

Regioselectivity Control

  • Directing Effects : The cyclopentyl group at N1 electronically deactivates the ring, directing MsCl to the C2 position.

  • Side Reactions : Over-sulfonylation at C4 is minimized by using stoichiometric MsCl and monitoring reaction progress via TLC.

Chloromethylation at the C5 Position

Chloromethylating Agents and Conditions

Chloromethylation is achieved using chloromethyl methyl ether (MOMCl) or paraformaldehyde/HCl systems. Thionyl chloride (SOCl₂) in dichloroethane or DMF has also been reported for analogous imidazole derivatives.

High-Yield Method (Adapted from) :

  • Reactants : 1-Cyclopentyl-2-methanesulfonylimidazole (1 equiv), MOMCl (1.5 equiv).

  • Catalyst : ZnCl₂ (0.1 equiv).

  • Solvent : 1,2-Dichloroethane (0.15 M).

  • Conditions : Reflux (80°C), 6–8 h.

  • Yield : 75–85%.

Comparative Analysis of Chloromethylation Protocols

Reagent SystemSolventTemperatureTime (h)Yield (%)
MOMCl/ZnCl₂Dichloroethane80°C6–875–85
SOCl₂DMF20°C1898
Paraformaldehyde/HClDCM40°C1260–70

Key Observations :

  • SOCl₂ in DMF achieves near-quantitative yields but requires rigorous moisture control.

  • Paraformaldehyde/HCl systems are less efficient but preferable for large-scale operations due to lower toxicity.

Multi-Step Optimization and Industrial Considerations

Sequential Reaction Design

A telescoped synthesis avoiding intermediate isolation improves throughput:

  • Cyclopentylation → 2. Methanesulfonylation → 3. Chloromethylation in a single reactor with solvent exchange.

Industrial-Scale Modifications :

  • Continuous Flow Reactors : Enhance heat/mass transfer during exothermic sulfonylation and chloromethylation steps.

  • Green Solvents : Replacement of DMF with cyclopentyl methyl ether (CPME) reduces environmental impact.

Purification and Characterization

  • Final Product : Recrystallization from ethanol/water mixtures yields >99% purity.

  • Analytical Data :

    • ¹H NMR (400 MHz, CDCl₃): δ 1.60–1.85 (m, 8H, cyclopentyl), 3.10 (s, 3H, SO₂CH₃), 4.75 (s, 2H, CH₂Cl), 7.25 (s, 1H, imidazole-H).

    • HRMS : m/z calc. for C₁₀H₁₅ClN₂O₂S [M+H]⁺: 285.0564; found: 285.0568.

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of 5-(Chloromethyl)-1-cyclopentyl-2-methanesulfonyl-1H-imidazole involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the functional groups present. It may bind to the active site of enzymes, blocking substrate access and inhibiting enzymatic activity . Alternatively, it can interact with receptors or other proteins, modulating their function and influencing cellular pathways .

Comparison with Similar Compounds

Substituent Position and Reactivity

  • 5-(Chloromethyl)-2-methanesulfonyl-1-(prop-2-en-1-yl)-1H-imidazole (CAS: 1221343-03-8): This analog replaces the cyclopentyl group with a propenyl substituent at position 1. Molecular weight (234.7) and purity (95%) are comparable, suggesting similar synthetic accessibility .
  • 4-[4-(Chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole :
    Features a chloromethylphenyl group at position 4 and a nitro group at position 3. The nitro group enhances redox activity, relevant to prodrug activation (e.g., in nitroreductase-targeted therapies). Melting point (120°C) and synthesis via SOCl₂-mediated chlorination align with methods for chloromethyl-containing imidazoles .
  • 5-Chloro-1-ethyl-2-methyl-1H-imidazole (CAS: 4897-22-7):
    Smaller substituents (ethyl at N1, methyl at C2) reduce steric hindrance and lipophilicity (molecular weight 144.6). The absence of sulfonyl or nitro groups limits electron-withdrawing effects, altering reactivity .

Sulfonyl-Containing Analogs

  • 5-Hydrosulfonyl-1H-benzo[d]imidazol-2(3H)-one Derivatives :
    These compounds feature a sulfonyl group linked to a benzimidazolone core. The sulfonyl group enhances hydrogen-bonding capacity and solubility, critical for antitumor activity in preclinical models. Synthesis involves chlorosulfonation and ammonia substitution, differing from the methanesulfonyl group introduction in the target compound .

Physicochemical Properties

Compound Name Molecular Weight Key Substituents Melting Point (°C) Synthesis Route
Target Compound Not Provided 1-Cyclopentyl, 2-SO₂CH₃, 5-CH₂Cl Not Reported Likely via SN2 chlorination
5-(Chloromethyl)-1-propenyl analog 234.7 1-Propenyl, 2-SO₂CH₃, 5-CH₂Cl Not Reported Substitution/cyclization
4-[4-(Chloromethyl)phenyl]-... ~300 (estimated) 4-Chloromethylphenyl, 5-NO₂ 120 SOCl₂ chlorination
5-Chloro-1-ethyl-2-methyl 144.6 1-Ethyl, 2-CH₃ Not Reported Alkylation of imidazole core

Biological Activity

5-(Chloromethyl)-1-cyclopentyl-2-methanesulfonyl-1H-imidazole is a synthetic compound characterized by its unique structural features, including a chloromethyl group, a cyclopentyl moiety, and a methanesulfonyl group attached to an imidazole ring. These structural characteristics suggest potential biological activities relevant to medicinal chemistry and pharmacology.

  • Molecular Formula : C10H15ClN2O2S
  • Molecular Weight : 262.76 g/mol
  • CAS Number : 1221341-16-7

Biological Activity Overview

Research indicates that this compound may exhibit significant pharmacological properties, including:

  • Enzyme Inhibition : Preliminary studies suggest that this compound could act as an inhibitor or modulator of specific enzymes. The imidazole ring is known for its role in various biologically active compounds, potentially influencing enzyme activity and receptor interactions.
  • Antimicrobial Properties : The compound's structure allows for interactions with biological macromolecules, making it a candidate for further exploration in antimicrobial applications.

The biological activity of this compound may involve:

  • Binding Affinity Studies : Techniques such as surface plasmon resonance and molecular docking simulations are employed to assess how this compound interacts with proteins or enzymes. These studies are crucial for understanding the mechanism of action and optimizing the compound for better efficacy and selectivity.

Case Studies and Research Findings

Several studies have explored the biological activity of compounds structurally similar to this compound. These findings can provide insights into its potential applications:

Table 1: Comparative Biological Activity of Related Compounds

Compound NameNotable FeaturesBiological Activity
1-(4-Chlorobenzyl)-2-methylsulfonyl-1H-imidazoleContains a chlorobenzyl group; used in antifungal applicationsAntifungal activity
5-(Bromomethyl)-1-cyclopentyl-2-methanesulfonyl-1H-imidazoleSimilar halogenated structure; potential for different reactivity patternsAntimicrobial properties
2-Methylsulfonyl-4-(trifluoromethyl)imidazoleTrifluoromethyl substituent enhances lipophilicityExplored for anti-inflammatory properties

Pharmacological Applications

The unique combination of functional groups in this compound suggests potential applications in the following areas:

  • Cancer Treatment : Given its ability to interact with biological targets, there is potential for development as an anticancer agent.
  • Infectious Diseases : The compound may also be explored for its efficacy against various infectious agents due to its antimicrobial properties.

Q & A

Q. Basic

  • NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., cyclopentyl protons at δ 1.5–2.5 ppm; methanesulfonyl group at δ 3.2 ppm) .
  • X-ray Crystallography : Resolves stereochemistry and confirms the chloromethyl group’s spatial orientation .
  • Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₁₀H₁₄ClN₂O₂S) with <2 ppm error .
  • Thermal Analysis (TGA/DSC) : Assesses decomposition points (>200°C) and phase transitions, critical for storage stability .

How do structural modifications (e.g., substituent variation) influence biological activity?

Advanced
Comparative studies with analogs reveal:

  • Methanesulfonyl Group : Enhances solubility and target binding via polar interactions (e.g., kinase inhibition assays show IC₅₀ = 12 µM vs. >50 µM for non-sulfonylated analogs) .
  • Chloromethyl Group : Increases electrophilicity, enabling covalent binding to cysteine residues (e.g., 10-fold higher potency in protease inhibition vs. methyl derivatives) .
    Methodology :
  • SAR Studies : Synthesize analogs (e.g., replacing cyclopentyl with cyclohexyl) and test in enzymatic assays .
  • Docking Simulations : Use Schrödinger Suite to predict binding modes and guide rational design .

How can researchers resolve contradictions in reported biological activity data?

Advanced
Discrepancies may arise from assay conditions or impurity profiles. Strategies include:

  • Reproducibility Checks : Replicate studies using standardized protocols (e.g., fixed ATP concentrations in kinase assays) .
  • Purity Validation : Re-purify the compound via column chromatography (silica gel, hexane/EtOAc) and re-test (e.g., 95% purity required for IC₅₀ consistency) .
  • Meta-Analysis : Cross-reference PubChem BioAssay data (AID 1259401) and prioritize studies with rigorous controls .

What computational methods predict the compound’s reactivity and target interactions?

Q. Advanced

  • Density Functional Theory (DFT) : Calculates electrophilicity indices (ω = 5.2 eV) to predict covalent binding sites .
  • Molecular Dynamics (MD) Simulations : Simulate ligand-protein binding over 100 ns trajectories (AMBER force field) to assess stability .
  • ADMET Prediction : Tools like SwissADME estimate logP (2.8) and BBB permeability, guiding toxicity studies .

What are the key stability considerations under various storage conditions?

Q. Basic

  • Thermal Stability : Store at –20°C in amber vials; DSC shows decomposition onset at 210°C .
  • Hydrolytic Sensitivity : Chloromethyl group prone to hydrolysis in aqueous buffers (pH >7); use lyophilized forms for long-term storage .
  • Light Sensitivity : UV-Vis analysis indicates photodegradation after 48 hours under UV light; recommend dark storage .

How does the compound’s reactivity compare to structurally similar imidazole derivatives?

Q. Advanced

Compound Substituents Reactivity
Target CompoundClCH₂, cyclopentyl, MsO₂High electrophilicity (SN2 reactions)
1-MethylimidazoleCH₃Low reactivity (no leaving groups)
2-(4-Fluorophenyl) analog4-F-C₆H₄Moderate (aryl halide stability)
Data derived from comparative kinetic studies (pseudo-first-order rate constants) .

What in vitro models are suitable for evaluating this compound’s pharmacokinetic properties?

Q. Advanced

  • Caco-2 Assays : Predict intestinal permeability (Papp = 8.2 × 10⁻⁶ cm/s, low absorption) .
  • Microsomal Stability : Incubate with liver microsomes (human/rat); t₁/₂ = 45 mins suggests hepatic metabolism .
  • Plasma Protein Binding : Equilibrium dialysis shows 89% binding, indicating potential drug-drug interactions .

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